molecular formula C8H8O4 B1625348 Ethyl 5-formylfuran-3-carboxylate CAS No. 32365-53-0

Ethyl 5-formylfuran-3-carboxylate

Cat. No. B1625348
CAS RN: 32365-53-0
M. Wt: 168.15 g/mol
InChI Key: VSFIKMQXNZNJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08877805B2

Procedure details

5-Hydroxymethyl-3-furancarboxylic acid ethyl ester (0.34 g, 2.0 mmol) was dissolved in dichloromethane (20 mL), manganese dioxide (1.4 g, 15.9 mmol) was added, and the mixture was stirred overnight. The reaction mixture was filtered through celite, and the solvent was evaporated under reduced pressure to give the title compound (0.26 g).
Name
5-Hydroxymethyl-3-furancarboxylic acid ethyl ester
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH2:11][OH:12])[O:8][CH:7]=1)=[O:5])[CH3:2]>ClCCl.[O-2].[O-2].[Mn+4]>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[C:9]([CH:11]=[O:12])[O:8][CH:7]=1)=[O:5])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
5-Hydroxymethyl-3-furancarboxylic acid ethyl ester
Quantity
0.34 g
Type
reactant
Smiles
C(C)OC(=O)C1=COC(=C1)CO
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.4 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C1=COC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.